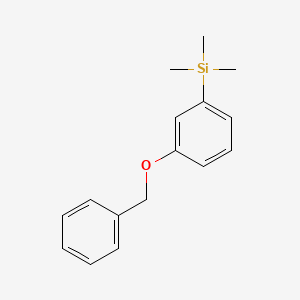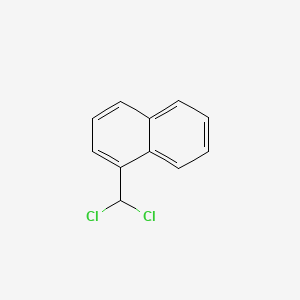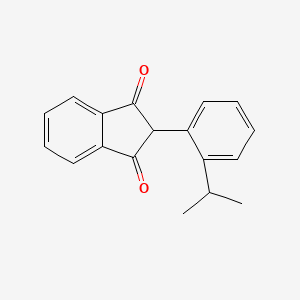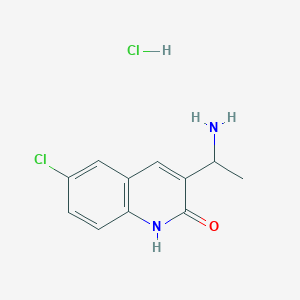![molecular formula C4H6O6S2 B13691695 [4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)
[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide: is an organic sulfur compound with the molecular formula C4H6O6S2 and a molecular weight of 214.22 g/mol . . This compound is characterized by its unique structure, which includes two dioxathiolane rings connected by a single bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide typically involves the oxidation of precursor compounds. One common method is the oxidation of 1,3,2-dioxathiolane using oxidizing agents such as hydrogen peroxide . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield.
Industrial Production Methods: In industrial settings, the production of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide may involve continuous flow microreaction technology. This method allows for efficient heat exchange and mixing of reactants, leading to higher yields and safer production processes . The optimal conditions for this process include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a specific flow rate ratio between the continuous and dispersed phases .
Chemical Reactions Analysis
Types of Reactions: [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce sulfide compounds .
Scientific Research Applications
Chemistry: In chemistry, [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is used as an intermediate in organic synthesis. It plays a crucial role in the preparation of various sulfur-containing compounds .
Biology and Medicine: It can be used in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is utilized as an additive in lithium-ion batteries. It enhances the electrochemical performance and stability of the batteries, especially under high-voltage conditions .
Mechanism of Action
The mechanism of action of [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide involves its interaction with molecular targets and pathways. In lithium-ion batteries, it acts as an electrolyte additive, forming a stable film on the cathode surface. This film prevents the continuous decomposition of the electrolyte and enhances the overall performance of the battery . The compound’s ability to form stable films is attributed to its unique dioxathiolane structure, which facilitates the formation of strong bonds with the cathode material .
Comparison with Similar Compounds
1,3,2-Dioxathiolane 2,2-dioxide: This compound shares a similar dioxathiolane ring structure but differs in its connectivity and overall molecular configuration.
1,3,2-Dioxathiolane, 2-oxide: Another related compound with a similar ring structure but different oxidation states.
Uniqueness: [4,4’-Bi(1,3,2-dioxathiolane)] 2,2’-Dioxide is unique due to its dual dioxathiolane rings connected by a single bond. This structure imparts distinct chemical properties, making it particularly effective as an electrolyte additive in high-voltage lithium-ion batteries .
Properties
Molecular Formula |
C4H6O6S2 |
|---|---|
Molecular Weight |
214.2 g/mol |
IUPAC Name |
4-(2-oxo-1,3,2-dioxathiolan-4-yl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C4H6O6S2/c5-11-7-1-3(9-11)4-2-8-12(6)10-4/h3-4H,1-2H2 |
InChI Key |
FIMJFTMDXIQQBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OS(=O)O1)C2COS(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)

![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)



